Tianeptine sodium

Übersicht

Beschreibung

Tianeptine sodium is an antidepressant with a unique neurochemical profile, distinguishing it from other antidepressants. It is known to challenge traditional monoaminergic hypotheses of depression by modulating the glutamatergic system rather than solely affecting monoamine levels. This modulation is thought to contribute to its antidepressant effects and its ability to improve neuroplasticity, which is often impaired in depressive disorders . Tianeptine also exhibits a favorable pharmacokinetic profile, with high bioavailability and rapid elimination, which may offer advantages in terms of dose titration and treatment changes .

Synthesis Analysis

The synthesis of tianeptine involves a tricyclic structure with a heptanoic side chain. This structure is metabolized primarily through beta-oxidation of the side chain. Studies have shown that tianeptine can inhibit the mitochondrial oxidation of medium and short-chain fatty acids in mice, which suggests a unique metabolic pathway compared to other antidepressants .

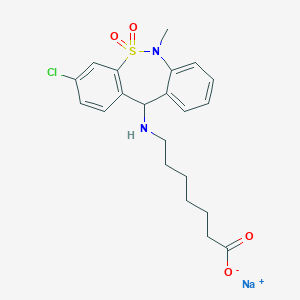

Molecular Structure Analysis

Tianeptine's molecular structure is characterized by a modified tricyclic framework and a long lateral chain. This structure is responsible for its distinct pharmacological properties, such as enhancing serotonin uptake in the brain and platelets, which is contrary to the action of most other antidepressant agents . The molecular and crystal structures of tianeptine have been determined, revealing two polymorphs: an amino carboxylic acid and a zwitterion, with the latter being less stable and transforming into the acid form .

Chemical Reactions Analysis

Tianeptine sodium salt (TSS) has been shown to suppress TNF-α-induced expression of matrix metalloproteinase-9 (MMP-9) in human carcinoma cells. This suppression occurs via the PI3K/Akt-mediated NF-κB pathway, indicating that TSS can influence cellular signaling pathways and may have potential anti-invasive properties in the context of cancer .

Physical and Chemical Properties Analysis

The physical and chemical properties of tianeptine are influenced by its pH-dependent polymorph formation. The stability of its polymorphs and their interconversion are governed by hydrogen bonding in the solid state. Tianeptine's pharmacokinetic properties are also notable, as it is not subject to first-pass hepatic metabolism, has limited distribution, and is rapidly eliminated. These properties make tianeptine suitable for various patient populations, including the elderly and those with chronic alcoholism .

Wissenschaftliche Forschungsanwendungen

Neurobiological Properties and Antidepressant Action

Tianeptine sodium, a compound with similarities to tricyclic antidepressants, has been extensively studied for its effects on neurobiology, particularly in the context of mood, anxiety, and emotions. It demonstrates a unique interplay between various neurotransmitter systems and plays a critical role in structural and functional brain plasticity, essential for emotional learning. This antidepressant's actions are not limited to the monoaminergic hypothesis but extend to neuroprotection, anxiety, and memory enhancement. These insights offer valuable information on the treatment of neurobiological aspects of depressive disorders (McEwen & Olié, 2005); (McEwen et al., 2009).

Pharmacokinetics and Bioequivalence

The pharmacokinetic properties of tianeptine sodium have been assessed to determine its bioequivalence with other formulations. A study evaluated the bioequivalence between a generic formulation and the branded formulation Stablon®, highlighting comparable pharmacokinetic profiles and tolerability in healthy volunteers (Zheng & Kim, 2014).

Novel Drug Formulations

Research has been conducted on formulating tianeptine sodium into orodispersible films, aimed at enhancing convenience for elderly and pediatric patients. This involves evaluating various film-forming agents and film modifiers to optimize the drug's dissolution, disintegration, and bioavailability (El-Setouhy & El-Malak, 2010).

Neuroprotective Effects

Tianeptine shows neuroprotective effects against hypoxia in tissue culture and mitigates the harmful effects of cytokines in brain tissues. It's effective in reducing apoptosis in neurons caused by various stressors, suggesting its utility in treating neurodegenerative conditions (Plaisant et al., 2003).

Neurotrophic Effects on Hippocampal Neurons

Tianeptine's effects on hippocampal neurons have been studied, highlighting its role in enhancing neurite growth, promoting synaptic contacts, and influencing various proteins involved in neural development. This suggests its potential in addressing cognitive impairments and memory issues related to stress or pathology (Chu et al., 2010).

Impact on Cognitive Functions and Memory

Tianeptine has been shown to prevent stress-induced alterations in neuronal morphology and synaptic plasticity, thereby improving learning and memory. It enhances memory and prevents stress-related impairment in hippocampus-dependent tasks, a finding valuable for treating cognitive deficits in depressive disorders (Zoladz et al., 2010); (Campbell et al., 2008).

Interactions with Neurotransmitters and Cardiovascular Parameters

Tianeptine's acute effects on circulating neurotransmitters and cardiovascular parameters have been studied, revealing its impact on reducing plasma noradrenaline and serotonin while increasing dopamine levels. This understanding aids in comprehending its antidepressant effects and broader neuropharmacological implications (Lechin et al., 2006).

Safety And Hazards

Tianeptine sodium carries a high risk of addiction, with reports suggesting dependence can develop in as little as a few weeks . Side effects range from mild, like headaches and constipation, to severe, including cardiovascular issues, liver and kidney damage, and even death . Withdrawal symptoms, akin to opioids, can be intense, requiring hospitalization .

Zukünftige Richtungen

Recent studies suggest that tianeptine sodium reduces depressive symptoms and improves cognition in Alzheimer’s disease patients . This could inspire the design of future long-term randomized controlled trials that contribute to supporting the use of tianeptine for improving cognitive function in Alzheimer’s disease patients .

Eigenschaften

IUPAC Name |

sodium;7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O4S.Na/c1-24-18-9-6-5-8-16(18)21(23-13-7-3-2-4-10-20(25)26)17-12-11-15(22)14-19(17)29(24,27)28;/h5-6,8-9,11-12,14,21,23H,2-4,7,10,13H2,1H3,(H,25,26);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLBSUOGMZDXYKE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClN2NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

66981-73-5 (Parent), 72797-41-2 (Parent) | |

| Record name | Tianeptine sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030123172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4046737 | |

| Record name | Tianeptine sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tianeptine sodium | |

CAS RN |

30123-17-2, 54317-11-2, 169293-32-7 | |

| Record name | Tianeptine sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030123172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium (1)-7-((3-chloro-6,11-dihydro-6-methyldibenzo(c,f)(1,2)thiazepin-11-yl)amino)heptanoate S,S-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054317112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tianeptine sodium, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169293327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tianeptine sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 7-[(3-chloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepin-11-yl)amino]heptanoate S,S-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.494 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium (±)-7-[(3-chloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepin-11-yl)amino]heptanoate S,S-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIANEPTINE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YG0E19592I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TIANEPTINE SODIUM, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LI031265R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

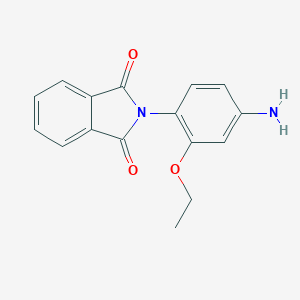

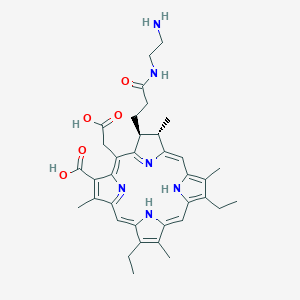

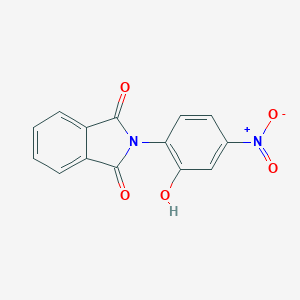

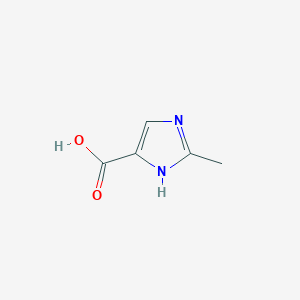

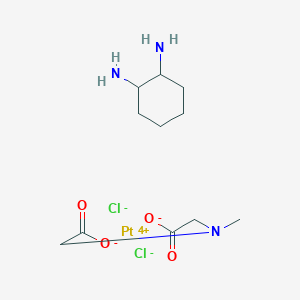

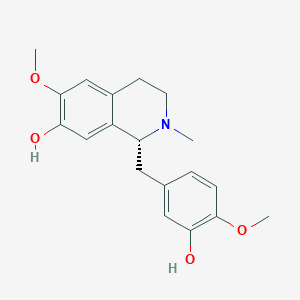

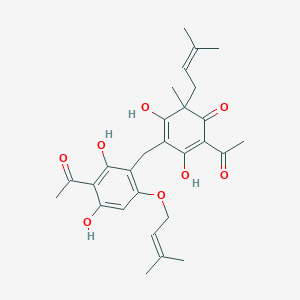

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,4R,5R)-5-Acetylbicyclo[2.2.1]heptan-2-one](/img/structure/B138935.png)

![2-[(2-Aminophenyl)carbamothioylamino]acetic acid](/img/structure/B138938.png)

![(3R,7AR)-3,7a-diphenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one](/img/structure/B138946.png)

![{2-[(4-Bromobenzyl)carbamoyl]-5-Chlorophenoxy}acetic Acid](/img/structure/B138951.png)